Acetylcholine-1,1,2,2-D4 chloride

Beschreibung

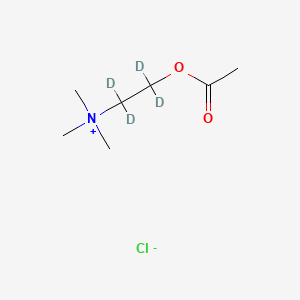

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOREOARAHOCO-NXMSQKFDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Challenge of Measuring a Fleeting Messenger

An In-Depth Technical Guide to Acetylcholine-1,1,2,2-D4 Chloride: The Gold Standard for Cholinergic System Quantification

Acetylcholine (ACh) is a paramount neurotransmitter, orchestrating a vast array of physiological processes from muscle contraction at the neuromuscular junction to higher cognitive functions like memory, learning, and attention in the central nervous system.[1][2] Its role as a neuromodulator means it alters neuronal excitability, influences synaptic transmission, and coordinates the firing of entire neural networks.[3] Given its central role, the accurate quantification of ACh in biological samples is critical for neuroscience research and for the development of therapeutics targeting the cholinergic system, particularly for conditions like Alzheimer's disease and myasthenia gravis.[1][4]

However, acetylcholine presents a significant analytical challenge: it is rapidly hydrolyzed into inactive choline and acetate by the highly efficient enzyme acetylcholinesterase (AChE).[1] This rapid degradation necessitates meticulous sample handling and a robust analytical method to ensure that measured levels reflect the true physiological state. This guide details the properties, principles, and protocols for using Acetylcholine-1,1,2,2-D4 chloride (ACh-D4), a deuterated stable isotope, which represents the gold standard for the precise and accurate quantification of acetylcholine.

Physicochemical Profile and Handling

Acetylcholine-1,1,2,2-D4 chloride is a synthetic, isotopically labeled version of acetylcholine chloride, where four hydrogen atoms on the ethyl backbone have been replaced with deuterium.[5] This substitution makes it an ideal internal standard for mass spectrometry-based quantification.

| Property | Value | Source(s) |

| Chemical Name | (2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride | |

| Synonyms | ACh-d4 chloride, [2H4]-Acetylcholine Chloride | [5][6] |

| CAS Number | 344298-94-8 | [6] |

| Unlabeled CAS | 60-31-1 | |

| Molecular Formula | C₇H₁₂D₄ClNO₂ | [6] |

| Molecular Weight | 185.69 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [6] |

| Isotopic Purity | ≥98-99 atom % D | [7][8] |

| Chemical Purity | ≥98% | |

| Solubility | Soluble in Methanol (Slightly) and Chloroform (Slightly, Sonicated) | |

| Storage | -20°C, under inert atmosphere | [6] |

Critical Handling Considerations:

-

Hygroscopicity: The compound is very hygroscopic and must be protected from moisture to prevent degradation and ensure accurate weighing.[6] Storage in a desiccator and handling in a low-humidity environment or glovebox is recommended.

-

Stability: While stable if stored correctly, it is advisable to re-analyze the chemical purity of the compound after extended periods (e.g., three years) before use.[8][9] Aqueous solutions are not recommended for long-term storage; fresh solutions should be prepared daily.[10]

The Principle of Stable Isotope Dilution Mass Spectrometry

The core value of ACh-D4 lies in its application as an internal standard (IS) in Stable Isotope Dilution Mass Spectrometry (SID-MS). This technique is superior to external calibration methods because the IS is added at the very beginning of the sample preparation process.

The Causality Behind its Efficacy: The deuterium labeling renders ACh-D4 chemically almost identical to the endogenous, unlabeled ACh. Consequently, it behaves identically during all sample preparation steps—extraction, cleanup, and derivatization. Any loss of the target analyte during this process is mirrored by an identical proportional loss of the IS. However, due to the four deuterium atoms, ACh-D4 has a molecular weight that is 4 Daltons higher than endogenous ACh.[7] This mass difference allows a mass spectrometer to distinguish between the analyte and the internal standard.

By measuring the ratio of the MS signal from the endogenous analyte to the known, fixed amount of the IS, one can calculate the initial concentration of the analyte with exceptional precision and accuracy, as the ratio remains constant regardless of sample loss.

Synthesis and Quality Control

ACh-D4 is typically synthesized via the acetylation of its deuterated precursor, Choline-1,1,2,2-D4 chloride.[7][11] Industrial chemical synthesis may involve reacting this precursor with an acetylating agent like acetyl chloride or acetic anhydride.[12]

Self-Validating Quality Control: For researchers, verifying the integrity of the standard is paramount.

-

Mass Spectrometry: The primary check is to infuse the standard into a mass spectrometer to confirm its mass. The protonated molecule [M]+ should appear at m/z 150.1, a clear +4 Da shift from the unlabeled acetylcholine at m/z 146.1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the 1,1,2,2 positions of the ethyl group and to verify the overall chemical structure and purity.

-

Isotopic Enrichment: Vendor documentation should specify the isotopic enrichment, typically ≥99 atom % D, ensuring minimal contribution from unlabeled or partially labeled species that could interfere with quantification.[8]

Core Application: Quantification of Endogenous Acetylcholine via LC-MS/MS

This section provides a framework protocol for the quantification of ACh in brain tissue, a common application in neuroscience.

4.1. The Pre-analytical Challenge: Preventing Degradation The catalytic efficiency of AChE is among the highest of all known enzymes, capable of hydrolyzing ACh in microseconds.[1] Therefore, inhibiting AChE activity at the moment of sample collection is the most critical step. This is achieved by immediate homogenization in an acidic solvent containing an AChE inhibitor.

4.2. Experimental Workflow The entire process, from sample collection to data analysis, must be meticulously planned to ensure data integrity.

4.3. Detailed Protocol: A Self-Validating System

This protocol is designed to be self-validating through the inclusion of a standard curve and quality control (QC) samples.

Step 1: Reagent Preparation

-

Homogenization Buffer: Acetonitrile with 0.1% formic acid and 100 µM Neostigmine (an AChE inhibitor).[13] The acid denatures proteins and AChE, while neostigmine provides specific enzymatic inhibition.

-

ACh-D4 Internal Standard (IS) Stock: Prepare a 1 mg/mL stock in methanol. From this, create a working solution (e.g., 100 ng/mL) in the homogenization buffer.

-

Unlabeled ACh Standard Stock: Prepare a 1 mg/mL stock in 0.1% formic acid in water.

-

Standard Curve: Perform serial dilutions of the unlabeled ACh stock in a clean matrix (e.g., artificial cerebrospinal fluid or homogenization buffer) to create calibration standards ranging from the low pg/mL to ng/mL range. Spike each standard with the IS working solution to a final, constant concentration (e.g., 10 ng/mL).

Step 2: Sample Preparation

-

Weigh the frozen tissue sample (~10-50 mg).

-

Add 10 volumes of ice-cold homogenization buffer containing the ACh-D4 IS working solution.

-

Immediately homogenize using a bead beater or probe sonicator until the tissue is fully dissociated. Keep the sample on ice throughout.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

Step 3: LC-MS/MS Analysis

-

Chromatography: The goal is to separate ACh from other endogenous compounds, especially choline. A HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column is often effective.[14]

-

Mobile Phase A: 10 mM Ammonium Formate in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at high organic content (e.g., 95% B) and ramp down to elute the polar ACh.

-

-

Mass Spectrometry (Triple Quadrupole): Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

ACh Transition: Q1 (Precursor Ion) m/z 146.1 → Q3 (Product Ion) m/z 87.1

-

ACh-D4 Transition: Q1 (Precursor Ion) m/z 150.1 → Q3 (Product Ion) m/z 91.1

-

4.4. Data Analysis and Validation

-

Integrate the peak areas for both the ACh and ACh-D4 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = Area(ACh) / Area(ACh-D4) for all standards and samples.

-

Plot the PAR for the calibration standards against their known concentrations. Perform a linear regression (weighted 1/x) to generate a standard curve.

-

Use the regression equation to calculate the ACh concentration in the unknown samples from their measured PARs.

-

Trustworthiness Check: The assay should be validated for linearity (R² > 0.99), accuracy (QC samples within ±15% of nominal value), and precision (replicate QC measurements with <15% coefficient of variation).

Broader Applications in Research

While its primary use is as an internal standard, ACh-D4 can also serve as a tracer in metabolic studies.[5] By administering ACh-D4 to a biological system, researchers can track its distribution, uptake, and turnover, distinguishing it from the endogenous pool. Furthermore, the broader field of deuteration is being explored to intentionally alter the pharmacokinetic profiles of drugs, a concept known as the "deuterium kinetic isotope effect," although this is a distinct application from its use as a non-perturbing analytical standard.[15][16][17]

Conclusion

Acetylcholine-1,1,2,2-D4 chloride is an indispensable tool for researchers, scientists, and drug development professionals investigating the cholinergic system. Its properties as a stable, isotopically labeled analog of acetylcholine enable the robust and accurate quantification of this labile neurotransmitter through the powerful technique of stable isotope dilution mass spectrometry. By serving as a co-processing internal standard, it provides a self-validating system that corrects for sample loss and matrix effects, ensuring the highest level of confidence in analytical results. The rigorous application of this standard, as outlined in this guide, empowers researchers to generate the high-quality, reproducible data necessary to advance our understanding of cholinergic signaling in health and disease.

References

-

Title: Acetylcholine Chloride | C7H16ClNO2 | CID 6060 Source: PubChem URL: [Link]

-

Title: Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online Source: Department of Neurobiology & Anatomy - The University of Texas Health Science Center at Houston URL: [Link]

-

Title: Choline-1,1,2,2-D4 chloride | C5H14ClNO | CID 71309026 Source: PubChem URL: [Link]

-

Title: Acetylcholine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Acetylcholine - Neuroscience - NCBI Bookshelf Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Measurement of Acetylcholine from Cell Lines - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors Source: ACS Pharmacology & Translational Science URL: [Link]

-

Title: Synthesis of Acetylcholine Source: Repositori Obert UdL URL: [Link]

-

Title: Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior Source: Neuron (via PMC) URL: [Link]

-

Title: Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors Source: Nature Communications URL: [Link]

-

Title: HPLC ELSD Method for Analysis Acetylcholine and Choline on Obelisc R Column Source: SIELC Technologies URL: [Link]

-

Title: Deuterated Drugs: An Innovative Approach for Drug Design Source: Journal of Pharmacy URL: [Link]

-

Title: Acetylcholine Assay Kit (Colorimetric) Source: Cell Biolabs, Inc. URL: [Link]

-

Title: Acetylcholine (ACh): What It Is, Function & Deficiency Source: Cleveland Clinic URL: [Link]

-

Title: Pharmacokinetics and dopamine/acetylcholine releasing effects of ginsenoside Re in hippocampus and mPFC of freely moving rats Source: Acta Pharmacologica Sinica (via PMC) URL: [Link]

-

Title: Different choline supplement metabolism in adults using deuterium labelling Source: European Journal of Nutrition (via PubMed) URL: [Link]

Sources

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. guidechem.com [guidechem.com]

- 7. Choline chloride-1,1,2,2-d4 D = 98atom , 98 CP 285979-70-6 [sigmaaldrich.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Choline-1,1,2,2-D4 chloride | C5H14ClNO | CID 71309026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of Acetylcholine [repositori.udl.cat]

- 13. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC ELSD Method for Analysis Acetylcholine and Choline on Obelisc R Column | SIELC Technologies [sielc.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. juniperpublishers.com [juniperpublishers.com]

Acetylcholine-1,1,2,2-D4 Chloride: A Comprehensive Technical Guide for Quantitative Bioanalysis

Abstract: This technical guide provides an in-depth analysis of Acetylcholine-1,1,2,2-D4 chloride (D4-ACh), a critical reagent for researchers in neuropharmacology, drug metabolism, and clinical diagnostics. We move beyond a simple cataloging of properties to deliver field-proven insights into its synthesis, quality control, and application as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry. This document is structured to provide both foundational knowledge and actionable protocols, ensuring that scientists can leverage the unique advantages of D4-ACh to achieve the highest levels of accuracy and precision in the quantification of acetylcholine.

The Analytical Imperative for Isotopic Labeling in Acetylcholine Research

Acetylcholine (ACh) is a primary neurotransmitter with a pivotal role in both the central and peripheral nervous systems.[1] Its accurate quantification in biological matrices is fundamental to understanding synaptic transmission, neurodegenerative diseases, and the pharmacodynamics of cholinergic drugs. However, the analytical challenges are significant: ACh is a small, highly polar, and endogenous molecule, making it susceptible to enzymatic degradation and matrix effects during analysis.[2]

Direct quantification is often plagued by variability in sample extraction, instrument drift, and ion suppression in the mass spectrometer source.[3][4] The use of a SIL-IS, such as Acetylcholine-1,1,2,2-D4 chloride, is the gold standard solution.[5] By introducing a known quantity of D4-ACh—which is chemically identical to the analyte but mass-shifted—into a sample at the earliest stage of preparation, we create a self-validating system.[3][6] Any physical loss or analytical variability will affect the analyte and the standard proportionally, allowing for a highly accurate ratiometric quantification that is otherwise unattainable.[6]

This guide will elucidate the core properties of D4-ACh and provide the technical framework for its successful implementation in demanding bioanalytical workflows.

Core Physicochemical and Isotopic Properties

A comprehensive understanding of the properties of D4-ACh is the foundation of its effective application. These characteristics govern its handling, stability, and behavior in analytical systems.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₂D₄NO₂ | [7] |

| Molecular Weight | ~185.69 g/mol | [7] |

| CAS Number | 344298-94-8 | [5][7][8] |

| Appearance | White to off-white crystalline powder/solid | [7] |

| Key Stability Feature | Very hygroscopic; protect from moisture | [7] |

| Recommended Storage | -20°C, under inert atmosphere | [7] |

| Isotopic Purity | Typically >98% (atom % D) | [9] |

| Chemical Purity | Typically >98% | [5][9] |

Expert Insight & Causality: The hygroscopic nature of D4-ACh cannot be overstated.[7] Absorption of atmospheric water can alter the precise weight of the compound, leading to significant errors in the preparation of stock solutions and calibration standards. Always handle this reagent in a controlled environment (e.g., a glove box or dry room) and store it in a desiccator at the recommended temperature. The high isotopic enrichment is critical; the presence of unlabeled (D0) acetylcholine in the internal standard would artificially inflate the measured concentration of the endogenous analyte. Always insist on a Certificate of Analysis (CoA) that specifies both chemical and isotopic purity.[9]

Synthesis and a Self-Validating Quality Control Workflow

The synthesis of high-purity D4-ACh is a precise process, typically involving the acetylation of a deuterated choline precursor.

Generalized Synthesis Pathway

The most common synthetic route involves a two-step process starting from a commercially available deuterated precursor, Choline-1,1,2,2-D4 chloride.

Caption: High-level overview of the D4-ACh synthesis pathway.

Causality in Synthesis: The key is the use of a deuterated choline backbone, which ensures the deuterium labels are on stable, non-exchangeable C-D bonds.[10] Acetylation then adds the acetyl group to form the final ester.[11][12] The choice of acetylating agent and reaction conditions is optimized to maximize yield and minimize side products, followed by a rigorous purification step to achieve the high chemical purity required for an internal standard.

Quality Control: A Self-Validating Protocol

The trustworthiness of any quantitative data generated using D4-ACh is directly dependent on its purity. A multi-pronged QC approach is essential for validation.

Sources

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. myadlm.org [myadlm.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Acetylcholine [repositori.udl.cat]

- 12. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Characteristics of Labeled Acetylcholine

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and functional characteristics of labeled acetylcholine (ACh) variants for researchers, scientists, and drug development professionals. We delve into the nuances of both isotopically and fluorescently labeled ACh, offering field-proven insights into their synthesis, quality control, and application. This document is structured to explain the causality behind experimental choices, ensuring that protocols are self-validating systems grounded in authoritative references. Key experimental workflows, including radioligand binding assays, enzyme activity assays, and fluorescence imaging, are detailed with step-by-step methodologies and visual diagrams to facilitate practical implementation.

Introduction: The Necessity of Labeled Acetylcholine in Cholinergic Research

Acetylcholine (ACh) is a paramount neurotransmitter, orchestrating a vast array of physiological processes within the central and peripheral nervous systems.[1][2] Its synthesis from choline and acetyl coenzyme A, storage in synaptic vesicles, and rapid hydrolysis by acetylcholinesterase (AChE) create a dynamic signaling environment.[2][3][4][5] To dissect the intricate mechanisms of cholinergic transmission—from receptor pharmacology to enzyme kinetics and neuronal trafficking—researchers rely on labeled analogues of ACh. These molecular tools, tagged with either radioisotopes or fluorophores, enable the precise tracking and quantification of ACh interactions, serving as indispensable probes in modern neuroscience and drug discovery.

This guide will systematically explore the two primary classes of labeled ACh, providing the technical foundation necessary for their effective selection and use.

Part A: Isotopically Labeled Acetylcholine

Isotopic labeling involves replacing one or more atoms in the ACh molecule with their corresponding isotopes. This substitution is minimally perturbing to the molecule's steric profile, making these tracers ideal for quantitative studies where biological equivalence to the native ligand is critical. The most commonly employed isotopes are Tritium (³H), Carbon-14 (¹⁴C), and Deuterium (²H).

Core Physical and Radiochemical Properties

The utility of a radiolabeled ligand is defined by several key parameters. High specific activity is crucial for detecting low-density targets, while high radiochemical purity ensures that the observed signal originates from the compound of interest.[6]

| Property | [³H]-Acetylcholine | [¹⁴C]-Acetylcholine | [²H]-Acetylcholine |

| Typical Specific Activity | 20-85 Ci/mmol | 40-60 mCi/mmol | N/A (Stable Isotope) |

| Theoretical Max Specific Activity | ~29 Ci/³H atom | ~62 mCi/¹⁴C atom | N/A (Stable Isotope) |

| Emission Type | Beta (β) | Beta (β) | None (Stable) |

| Emission Energy (Max) | 0.0186 MeV | 0.156 MeV | N/A |

| Half-Life | 12.3 years | 5730 years | Stable |

| Primary Detection Method | Liquid Scintillation Counting | Liquid Scintillation Counting | Mass Spectrometry, NMR |

| Molecular Weight | ~148-152 g/mol (Varies with # of ³H) | ~148-150 g/mol (Varies with # of ¹⁴C) | ~148-155 g/mol (Varies with # of ²H) |

Note: Specific activity values are typical ranges offered by commercial suppliers. The molecular weight of unlabeled Acetylcholine Chloride is 181.66 g/mol , while the cation itself is ~146.21 g/mol .

Synthesis, Purity, and Stability

Synthesis: Radiolabeled ACh is typically synthesized from a labeled precursor, most commonly [³H]-choline or [¹⁴C]-choline, which is then acetylated.[7][8] The position of the label is a critical consideration; labeling the metabolically stable quaternary ammonium head group is preferred to prevent loss of the label during hydrolysis by AChE.[9]

Purity and Quality Control:

-

Chemical Purity: Refers to the proportion of the sample that is the desired chemical compound, irrespective of its isotopic composition.

-

Radiochemical Purity: Refers to the proportion of the radioactivity in the sample that is associated with the desired radiolabeled compound. This is the more critical parameter for binding and uptake assays.

-

Validation: High-Performance Liquid Chromatography (HPLC) coupled with a radiometric detector is the gold standard for assessing radiochemical purity.[9][10][11] This technique separates the radiolabeled ACh from potential radioactive impurities or degradation products.

Stability and Storage: Radiolabeled compounds undergo radiolysis, where the emitted radiation can damage surrounding molecules, leading to degradation.[12]

-

Storage Conditions: To minimize radiolysis and chemical degradation, radiolabeled ACh should be stored at low temperatures (-20°C or -80°C), often in a solvent like ethanol or buffered aqueous solutions to dissipate the radioactive energy.[12]

-

Shelf Life: Due to its higher specific activity and lower emission energy, [³H]-ACh is generally more susceptible to radiolysis than [¹⁴C]-ACh. Users should always refer to the manufacturer's data sheet for specific stability information and re-purify if necessary.

Key Experimental Considerations

Choosing an Isotope:

-

[³H]-ACh: The high specific activity makes it the tracer of choice for receptor binding studies, especially for saturation analysis where low nanomolar concentrations are required to characterize high-affinity receptors.[6]

-

[¹⁴C]-ACh: Its longer half-life and lower specific activity result in greater stability, making it suitable for longer-term metabolic studies or as a standard in enzyme assays.[12][13]

-

[²H]-ACh (Deuterated): Used primarily to investigate kinetic isotope effects (KIEs).[14] Replacing protons with deuterons on the acetyl methyl group can alter the rate of enzymatic hydrolysis by AChE. Studies have shown that this substitution can lead to a normal KIE (>1), suggesting that the decomposition of a tetrahedral intermediate is a rate-limiting step in the catalytic cycle.[15] This provides a powerful tool for mechanistic enzymology.[16][17]

Experimental Workflow 1: Competitive Radioligand Binding Assay for nAChRs

This workflow determines the affinity of a non-labeled test compound for a specific nicotinic acetylcholine receptor (nAChR) subtype by measuring its ability to compete with [³H]-ACh for binding.[18]

Methodology:

-

Preparation of Membranes: Homogenize tissue or cells expressing the nAChR of interest in ice-cold assay buffer and prepare a membrane fraction via centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-ACh (typically near its Kd value), and varying concentrations of the unlabeled test compound.

-

Defining Non-Specific Binding: Include a set of tubes containing a high concentration of a known saturating ligand (e.g., unlabeled nicotine or epibatidine) to determine the amount of non-specific binding.[18]

-

Incubation: Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Termination: Rapidly harvest the membranes by filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Part B: Fluorescently Labeled Acetylcholine

Fluorescent labeling involves conjugating a fluorophore to an ACh analogue. These tools are less common than their radioactive counterparts for quantitative binding due to the steric hindrance of the fluorescent tag, which can alter pharmacological properties. However, they are invaluable for visualizing cholinergic processes, such as receptor localization and trafficking in living cells.[19][20]

Core Physical and Optical Properties

The selection of a fluorescent probe is governed by its spectral properties and compatibility with the imaging instrumentation.

| Property | Example Fluorophore (e.g., linked to a toxin/analogue) | Key Considerations |

| Excitation Max (λex) | eGFP: ~488 nm | Match to laser line or filter set of the microscope. |

| Emission Max (λem) | eGFP: ~507 nm | Must be distinguishable from cellular autofluorescence and other fluorophores in multi-color imaging. |

| Quantum Yield (Φ) | High (e.g., > 0.6) | A measure of emission efficiency; higher is brighter. |

| Photostability | High | Resistance to photobleaching during prolonged imaging sessions. |

| Stokes Shift | Large (e.g., > 20 nm) | The separation between excitation and emission maxima; a larger shift improves signal-to-noise. |

| Pharmacological Profile | Variable | The bulky fluorophore can reduce affinity and/or efficacy. This must be empirically determined.[21] |

Data for eGFP-α-Cobratoxin, a fluorescent probe for nAChRs, is used as an illustrative example.[19]

Pharmacological Considerations and Validation

The primary challenge with fluorescent ACh analogues is that the addition of a bulky, often hydrophobic, fluorophore can dramatically alter the ligand's interaction with its target.

-

Causality: The binding pocket of nAChRs and the active site gorge of AChE are sterically constrained.[22][23][24] A large fluorescent tag can prevent proper docking, reducing affinity or converting an agonist into an antagonist.

-

Validation is Mandatory: Before use in imaging, any novel fluorescent ligand's pharmacological activity must be rigorously characterized. This is typically done using functional assays (e.g., electrophysiology) or competitive binding assays against a validated radioligand to quantify any changes in affinity (Ki).[21]

Experimental Workflow 2: Live-Cell Imaging of nAChR Trafficking

This workflow outlines the use of a fluorescent ACh analogue (or more commonly, a fluorescently labeled antagonist like α-bungarotoxin) to visualize the localization and movement of nAChRs on the surface of cultured neurons.

Methodology:

-

Cell Culture: Plate neurons or a cell line expressing the nAChR of interest onto glass-bottom imaging dishes.

-

Labeling: Incubate the live cells with a low concentration of the fluorescently labeled ligand (e.g., an antagonist like Alexa Fluor 488-α-bungarotoxin for muscle-type nAChRs) in imaging buffer at 37°C.

-

Washing: Gently wash the cells several times with fresh, pre-warmed imaging buffer to remove unbound probe and reduce background fluorescence.

-

Imaging: Mount the dish on a confocal or TIRF microscope equipped with the appropriate laser lines and emission filters.

-

Time-Lapse Acquisition: Acquire images over time to track the movement of fluorescently labeled receptor clusters on the cell surface or their internalization into endocytic vesicles.

-

Data Analysis: Use image analysis software to quantify receptor cluster size, density, and dynamics (e.g., mean squared displacement).

Caption: Conceptual workflow for live-cell receptor imaging.

References

-

Arakawa, N., Muramatsu, I., Uwada, J., Tsuda, Y., & Matsukawa, N. (2023). Evaluation of the Alterations in Central Cholinergic Neurotransmission in Aging and Amyloid Precursor Protein Knock‐In Mice. Journal of Neurochemistry. [Link]

-

Cooper, J. R., Bloom, F. E., & Roth, R. H. (2003). The Biochemical Basis of Neuropharmacology. Oxford University Press. [Link]

-

Kasheverov, I. E., et al. (2021). Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors. Frontiers in Pharmacology. [Link]

-

Almac Group. (n.d.). Radiochemical stability of carbon-14 compounds. Almac Voice. [Link]

-

Open MedScience. (2025). Carbon-14 Stability in Active Pharmaceutical Ingredients. [Link]

-

Sasaki, T., et al. (2002). Assessment of choline uptake for the synthesis and release of acetylcholine in brain slices by a dynamic autoradiographic technique using [11C]choline. Brain Research Protocols. [Link]

-

Sussman, J. L., et al. (1991). Acetylcholinesterase: From 3D Structure to Function. Current Opinion in Structural Biology. [Link]

-

Kovach, I. M. (2014). Solvent Deuterium Oxide Isotope Effects on the Reactions of Organophosphorylated Acetylcholinesterase. Molecules. [Link]

-

Chen, Y., et al. (2021). Highly Sensitive Fluorescent Detection of Acetylcholine Based on the Enhanced Peroxidase-Like Activity of Histidine Coated Magnetic Nanoparticles. Nanomaterials. [Link]

-

Garcia-Ochoa, F., & Casas, J. A. (2021). Synthesis of Acetylcholine. Universitat de Lleida. [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. [Link]

-

Luo, S., et al. (2022). Fluorescently Labeled α-Conotoxin TxID, a New Probe for α3β4 Neuronal Nicotinic Acetylcholine Receptors. Toxins. [Link]

-

Muramatsu, I., et al. (2022). Evaluation of radiolabeled acetylcholine synthesis and release in rat striatum. Journal of Neurochemistry. [Link]

-

Selcia. (2009). custom carbon-14 radiolabelling. Drug Discovery World. [Link]

-

Potter, P. E., et al. (1983). Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection. Journal of Neurochemistry. [Link]

-

Tormos, J. R., et al. (2005). Accumulation of Tetrahedral Intermediates in Cholinesterase Catalysis: A Secondary Isotope Effect Study. Journal of the American Chemical Society. [Link]

-

Ke, A., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. ACS Central Science. [Link]

-

Utkin, Y. N. (2021). Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors. Frontiers in Pharmacology. [Link]

-

Pifl, C., et al. (2021). Design, Synthesis, and Evaluation of a New Fluorescent Ligand for the M2 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters. [Link]

-

Abcam. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. [Link]

-

Quinn, D. M. (2010). Accumulation of Tetrahedral Intermediates in Cholinesterase Catalysis: A Secondary Isotope Effect Study. Biochemistry. [Link]

-

SIELC. (n.d.). HPLC ELSD Method for Analysis Acetylcholine and Choline on Obelisc R Column. [Link]

-

Richter, J. A., & Marchbanks, R. M. (1971). Synthesis of radioactive acetylcholine from (3H)choline and its release from cerebral cortex slices in vitro. Journal of Neurochemistry. [Link]

-

Indiana University. (n.d.). Storage of Acetylcholine in Vesicles. [Link]

-

Sine, S. M. (1993). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Biological Chemistry. [Link]

-

Jing, M., et al. (2020). A fast genetically encoded fluorescent sensor for faithful in vivo acetylcholine detection in mice, fish, worms and flies. bioRxiv. [Link]

-

Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]

-

ResearchGate. (2021). (PDF) Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors. [Link]

-

ResearchGate. (2015). HPLC/EC detection and quantification of acetylcholine in dialysates. [Link]

-

Selcia. (2009). custom carbon-14 radiolabelling. [Link]

-

Deranged Physiology. (n.d.). Storage release and metabolism of acetylcholine at the synapse. [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. [Link]

-

Open MedScience. (2025). Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. [Link]

-

ResearchGate. (2022). [³H]Choline uptake and proportions of [³H]choline and synthesized.... [Link]

-

Cell Biolabs, Inc. (n.d.). Acetylcholine Assay Kit (Colorimetric). [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetylcholine. [Link]

-

Brejc, K., et al. (2001). Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors. Nature. [Link]

-

Russina, O., et al. (2023). Choline Acetate/Water Mixtures: Physicochemical Properties and Structural Organization. International Journal of Molecular Sciences. [Link]

-

Lester, H. A., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro. [Link]

-

Zhang, Y., et al. (2011). Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations. Journal of the American Chemical Society. [Link]

Sources

- 1. Synthesis of Acetylcholine [repositori.udl.cat]

- 2. Acetylcholine Synthesis and Metabolism [sigmaaldrich.com]

- 3. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Storage of Acetylcholine in Vesicles [web.williams.edu]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. revvity.com [revvity.com]

- 7. Evaluation of radiolabeled acetylcholine synthesis and release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of radioactive acetylcholine from ( 3 H)choline and its release from cerebral cortex slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openmedscience.com [openmedscience.com]

- 10. Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. almacgroup.com [almacgroup.com]

- 13. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 15. Accumulation of Tetrahedral Intermediates in Cholinesterase Catalysis: A Secondary Isotope Effect Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dosequis.colorado.edu [dosequis.colorado.edu]

- 24. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for Acetylcholine-1,1,2,2-D4 chloride

An In-depth Technical Guide to Acetylcholine-1,1,2,2-D4 Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Acetylcholine-1,1,2,2-D4 chloride, a deuterated isotopologue of the vital neurotransmitter acetylcholine. The primary focus is its critical role as an internal standard in quantitative mass spectrometry-based bioanalysis. We will delve into its physicochemical properties, the rationale behind isotopic labeling, and its application in robust analytical methodologies. This document serves as a practical resource, offering detailed experimental protocols and contextual biological information to empower researchers in neuroscience, pharmacology, and drug development to achieve accurate and reproducible quantification of acetylcholine in complex biological matrices.

Introduction to Acetylcholine and its Deuterated Analog

Acetylcholine (ACh) is a fundamental neurotransmitter in the central and peripheral nervous systems, integral to synaptic transmission, muscle contraction, and autonomic regulation.[1][2] Its accurate quantification in biological samples is crucial for understanding neuropathologies, drug mechanisms, and physiological processes.

Acetylcholine-1,1,2,2-D4 chloride is a stable isotope-labeled (SIL) version of acetylcholine chloride, where four hydrogen atoms on the ethylene group of the choline moiety have been replaced with deuterium atoms. This subtle yet significant modification makes it an indispensable tool for modern analytical chemistry.

The Chemical Abstracts Service (CAS) Registry Number for Acetylcholine-1,1,2,2-D4 chloride is 344298-94-8 .[3][4][5]

Physicochemical Properties

A summary of the key properties of Acetylcholine-1,1,2,2-D4 chloride is presented below. These data are essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 344298-94-8 | [3][4][5] |

| Molecular Formula | C₇H₁₂D₄ClNO₂ | [4][5] |

| Molecular Weight | 185.69 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder or solid | [3][5] |

| Stability | Stable under recommended storage conditions. Very hygroscopic. | [4][5] |

| Storage Conditions | Hygroscopic, store at -20°C in a freezer under an inert atmosphere. | [5] |

| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. | [3] |

| Unlabeled CAS Number | 60-31-1 (for Acetylcholine chloride) | [3] |

The Scientific Rationale for Deuterium Labeling

The utility of Acetylcholine-1,1,2,2-D4 chloride stems from the principles of isotope dilution mass spectrometry (IDMS). In quantitative analysis, particularly with complex biological samples, variabilities in sample preparation, injection volume, and instrument response can lead to significant errors. An internal standard (IS) is added at a known concentration to every sample, standard, and blank to correct for these variations.

Why is a Stable Isotope-Labeled (SIL) Standard Superior?

-

Chemical and Physical Equivalence : A deuterated standard is chemically identical to the endogenous analyte (the "light" version). This ensures it behaves almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. It co-elutes with the analyte, providing the most accurate correction for signal loss or enhancement (matrix effects).

-

Mass Differentiation : Despite its chemical similarity, the SIL-IS is easily distinguished from the analyte by its higher mass (a +4 Da shift in this case). This allows the mass spectrometer to measure the signal intensity of both the analyte and the IS simultaneously.

-

Minimizing Isotope Effects : Deuteration on the ethylene backbone, away from sites of enzymatic action (like the ester bond cleaved by acetylcholinesterase), minimizes the kinetic isotope effect. This ensures that the labeled and unlabeled compounds are metabolized and degraded at nearly identical rates during sample handling.[3][6]

The use of a SIL-IS like Acetylcholine-1,1,2,2-D4 chloride is the gold standard for quantitative bioanalysis, providing a self-validating system that ensures the highest degree of accuracy and precision.[7]

Application in Quantitative Bioanalysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low-concentration neurotransmitters like acetylcholine.[7] Acetylcholine-1,1,2,2-D4 chloride is the ideal internal standard for this application.

A typical workflow involves spiking the biological sample (e.g., cell lysate, microdialysate, plasma) with a known amount of the deuterated standard.[7] The sample then undergoes preparation, often a simple protein precipitation with an organic solvent like acetonitrile, to remove larger molecules.[7] The clarified supernatant is then injected into the LC-MS/MS system.

Because acetylcholine is a small, polar quaternary amine, it is poorly retained on traditional C18 reversed-phase columns.[8] Therefore, Hydrophilic Interaction Chromatography (HILIC) is the technique of choice, providing excellent retention and peak shape for polar analytes.[7][8][9]

Caption: Workflow for acetylcholine quantification using a deuterated internal standard.

Experimental Protocol: LC-MS/MS Quantification of Acetylcholine

This protocol provides a validated starting point for the quantification of ACh in cultured cells using Acetylcholine-1,1,2,2-D4 chloride as an internal standard.[7]

5.1. Materials and Reagents

-

Acetylcholine chloride (Analyte)

-

Acetylcholine-1,1,2,2-D4 chloride (Internal Standard, IS)

-

LC-MS Grade Acetonitrile (ACN) and Water[8]

-

LC-MS Grade Ammonium Formate[8]

-

Cultured cells or other biological matrix

5.2. Preparation of Standards

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of ACh and ACh-D4 in LC-MS grade water. Store at -20°C.

-

Working Internal Standard (100 ng/mL): Dilute the ACh-D4 primary stock in an ACN/water (80:20, v/v) solution.

-

Calibration Curve Standards (0.5 - 200 ng/mL): Serially dilute the ACh primary stock to create a series of calibration standards in the desired matrix (e.g., blank cell lysate).

5.3. Sample Preparation

-

Harvest and Lyse Cells: Harvest cells and determine protein concentration using a standard assay (e.g., BCA).

-

Spike Internal Standard: To 100 µL of cell lysate (or calibrator/QC sample), add 10 µL of the 100 ng/mL working IS solution.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.[7]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C to pellet precipitated proteins.[10]

-

Collect Supernatant: Carefully transfer the supernatant to a new autosampler vial for analysis without disturbing the pellet.[10]

5.4. LC-MS/MS Parameters The following are typical parameters and may require optimization for your specific instrumentation.

| Parameter | Setting | Source(s) |

| LC System | UPLC/HPLC capable of high pressure | [8] |

| Column | HILIC, e.g., Syncronis HILIC 1.7 µm, 50 x 2.1 mm | [8] |

| Mobile Phase | Isocratic: 10 mM Ammonium Formate (pH 3.5) / ACN (10:90 v/v) | [8] |

| Flow Rate | 0.5 - 0.6 mL/min | [8] |

| Column Temp | 30 °C | [8] |

| Injection Vol | 2 - 5 µL | [8] |

| MS System | Triple Quadrupole Mass Spectrometer | [8] |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive | [8] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [7] |

| MRM Transitions | ACh: Precursor 146.0 -> Product 87.2ACh-D4: Precursor 150.0 -> Product 91.2 | [7][8] |

Biological Context: Acetylcholine Synthesis and Signaling

Understanding the biological context is key to appreciating the importance of ACh quantification. ACh is synthesized in the cytoplasm of cholinergic neurons from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[2][11] It is then loaded into synaptic vesicles.[11][12] Upon neuronal firing, ACh is released into the synaptic cleft, where it binds to postsynaptic receptors.[13] Its action is terminated by the rapid hydrolysis back to choline and acetate by the enzyme acetylcholinesterase (AChE).[2][14]

There are two major classes of acetylcholine receptors:

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[1][15]

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that modulate slower, more prolonged cellular responses.[12][13]

Dysregulation of the cholinergic system is implicated in numerous disorders, including Alzheimer's disease, myasthenia gravis, and schizophrenia, making it a key target for drug development.

Caption: Simplified overview of acetylcholine synthesis, release, and signaling.

Conclusion

Acetylcholine-1,1,2,2-D4 chloride (CAS 344298-94-8) is more than just a chemical with a registry number; it is a cornerstone of modern neurochemical analysis. Its properties as a stable isotope-labeled internal standard enable researchers to perform highly accurate and precise quantification of acetylcholine using isotope dilution mass spectrometry. By providing a self-validating analytical system, it allows for the reliable investigation of the cholinergic system's role in health and disease, thereby accelerating research and the development of novel therapeutics.

References

-

Department of Neurobiology & Anatomy, The University of Texas Health Science Center at Houston. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online. [Link]

-

PubChem, National Center for Biotechnology Information. Choline-1,1,2,2-D4 chloride. [Link]

-

Organisation for Economic Co-operation and Development. CHOLINE CHLORIDE CAS N°: 67-48-1. [Link]

-

PubChem, National Center for Biotechnology Information. Acetylcholine Chloride. [Link]

-

Kielkowski, P., et al. Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors. Nature Communications. [Link]

-

Nakayama, H., et al. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In: Akaike, A., Shimohama, S., Misu, Y. (eds) Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer, Singapore. [Link]

-

Universitat de Lleida. Synthesis of Acetylcholine. [Link]

-

Wikipedia. Nicotinic acetylcholine receptor. [Link]

-

Siegel, G.J., et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

-

Li, Y., et al. Fast sample preparation and liquid chromatography-tandem mass spectrometry method for assaying cell lysate acetylcholine. Journal of Chromatography B. [Link]

-

ACS Pharmacology & Translational Science. Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. [Link]

-

Waters Corporation. A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. [Link]

-

Sam, C., & Bordoni, B. Physiology, Acetylcholine. StatPearls Publishing. [Link]

-

ResearchGate. The effect of deuterium on the spectra for unlabeled (a) and... | Download Scientific Diagram. [Link]

-

University of Texas at Austin. Highlights of the Acetylcholine Neurotransmitter System. [Link]

-

Journal of Chromatographic Science. Sample Preparation and Determination of Acetylcholine in Corneal Epithelium Cells Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

Wikipedia. Acetylcholine. [Link]

-

PubMed. Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. [Link]

-

PubMed Central, National Center for Biotechnology Information. High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis. [Link]

-

bioRxiv. Oral Intake of Deuterated Choline at Clinical Dose for Metabolic Imaging of Brain Tumors. [Link]

Sources

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Acetylcholine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fast sample preparation and liquid chromatography-tandem mass spectrometry method for assaying cell lysate acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. waters.com [waters.com]

- 10. High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. plantbiotech.metu.edu.tr [plantbiotech.metu.edu.tr]

- 13. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Isotopic Enrichment of Deuterated Acetylcholine: A Technical Guide

Introduction

Acetylcholine (ACh), the first neurotransmitter to be identified, plays a pivotal role in the central and peripheral nervous systems, mediating everything from muscle contraction to memory formation.[1][2][3] The targeted replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), yields deuterated acetylcholine. This isotopic substitution creates a molecule that is chemically identical to its protiated counterpart but possesses a greater mass. This seemingly subtle alteration provides a powerful tool for researchers in pharmacology, neuroscience, and drug development.

The utility of deuterated acetylcholine hinges on the Kinetic Isotope Effect (KIE) .[4][5] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[5][6] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[4][6] This effect allows researchers to probe reaction mechanisms and alter metabolic pathways. For instance, deuteration can slow the enzymatic degradation of a drug by enzymes like cytochrome P450s, potentially enhancing its therapeutic profile.[7]

Furthermore, deuterated compounds are indispensable as internal standards in quantitative bioanalysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9] Their increased mass allows them to be distinguished from the endogenous, non-deuterated analyte, ensuring accurate quantification in complex biological matrices.[8]

This guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of deuterated acetylcholine, with a focus on achieving and verifying high levels of isotopic enrichment.

Strategies for Isotopic Enrichment

The acetylcholine molecule consists of two key moieties that can be targeted for deuteration: the choline group and the acetyl group. The desired level and position of deuteration will dictate the synthetic strategy.

-

Acetyl-d₃-acetylcholine: Deuteration of the acetyl group's methyl hydrogens.

-

Choline-d₄-acetylcholine: Deuteration of the ethylene bridge hydrogens of the choline moiety.[8]

-

Choline-d₉-acetylcholine: Deuteration of the three methyl groups attached to the nitrogen atom of the choline moiety.[10]

-

Perdeuterated Acetylcholine (d₁₆): A combination of deuteration at multiple sites.

The choice of deuterated precursor is the most critical factor in determining the final isotopic enrichment of the product. It is practically impossible to achieve 100% isotopic purity; the final product will always be a mixture of isotopologues (molecules with the same chemical formula but different isotopic compositions).[11] Therefore, starting materials with the highest possible isotopic enrichment (e.g., >99.5% D) are paramount.[11]

Synthetic Methodologies

The synthesis of acetylcholine is a single-step reaction catalyzed by the enzyme choline acetyltransferase (CAT) from choline and acetyl coenzyme A (acetyl-CoA).[1][2][3][12] Both chemical and enzymatic approaches can be adapted for the synthesis of its deuterated analogues.

Chemical Synthesis

Chemical synthesis offers a versatile and scalable method for producing deuterated acetylcholine. The core of this process is the acylation of a deuterated choline precursor with a deuterated acetylating agent.[13]

A common route involves the reaction of a deuterated choline chloride salt with deuterated acetic anhydride.[13]

Sources

- 1. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 2. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acetylcholine - Wikipedia [en.wikipedia.org]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Different choline supplement metabolism in adults using deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

- 12. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Acetylcholine chloride synthesis - chemicalbook [chemicalbook.com]

Introduction: The Critical Role of a Stable Isotope Standard

An In-depth Technical Guide to the Stability and Storage of Acetylcholine-1,1,2,2-D4 Chloride

Acetylcholine-1,1,2,2-D4 chloride (ACh-d4) is the deuterium-labeled analogue of the endogenous neurotransmitter, Acetylcholine (ACh) chloride.[1][] Its primary application in research and drug development is as an internal standard for the precise quantification of acetylcholine in biological samples using mass spectrometry techniques.[3][4] The structural integrity of this standard is paramount; any degradation compromises the accuracy of experimental results that rely on it. This guide provides a comprehensive overview of the chemical stability of ACh-d4, outlines the mechanisms of its degradation, and establishes field-proven protocols for its storage and handling to ensure its viability for scientific applications.

Part 1: Physicochemical Properties and Structural Integrity

A foundational understanding of the molecule's properties is essential for developing appropriate handling strategies.

Core Properties: ACh-d4 is typically supplied as a white to off-white solid.[] It is sparingly soluble in solvents like chloroform and methanol.[]

| Property | Value | Source |

| Chemical Formula | C₇D₄H₁₂NO₂Cl | [5][6] |

| Molecular Weight | 185.69 g/mol | [5][6] |

| Appearance | White to Off-white Solid | [] |

| Purity (Typical) | ≥98% | [] |

| Isotopic Enrichment | ≥99 atom % D | [][5] |

Molecular Structure:

The structure contains a critical ester linkage, which is the primary site of chemical vulnerability. The deuterium atoms are substituted on the ethyl backbone, providing a distinct mass shift for spectrometric analysis without significantly altering the molecule's fundamental chemical behavior.

Caption: Chemical structure of Acetylcholine-1,1,2,2-D4 Chloride.

Part 2: The Stability Profile and Degradation Pathway

The utility of ACh-d4 is entirely dependent on its chemical stability. Understanding its primary degradation pathway is crucial for mitigating its breakdown.

The Core Vulnerability: Ester Hydrolysis

The ester functional group is the most reactive site on the acetylcholine molecule. In the presence of water, acetylcholine is susceptible to hydrolysis, a chemical reaction that cleaves the ester bond.[7] This process breaks the molecule into two degradation products: acetic acid and choline.[7]

In biological systems, this reaction is rapidly catalyzed by the enzyme acetylcholinesterase (AChE).[7][8] However, this hydrolysis can also occur non-enzymatically, accelerated by basic (alkaline) conditions.[9] Therefore, exposure to moisture and high pH environments are the principal threats to the integrity of ACh-d4.

Caption: Primary degradation pathway of Acetylcholine-D4 via hydrolysis.

Solid-State vs. Solution Stability

Solid Form: As a crystalline solid, ACh-d4 is relatively stable. Some suppliers suggest it can be stored at room temperature under recommended conditions.[5][10] However, due to its hygroscopic nature (tendency to absorb moisture from the air), proper sealing is non-negotiable. For long-term viability, it is best practice to store it at reduced temperatures. Manufacturers often recommend that the compound should be re-analyzed for chemical purity after three years to ensure it remains within specification.[5][10]

In Solution: The stability of ACh-d4 dramatically decreases once it is dissolved in a solvent, especially aqueous solutions. The rate of degradation in solution is a function of temperature, concentration, and pH. Research on the non-deuterated form has shown that stability increases with higher concentrations and lower temperatures.[3] Supplier data for the deuterated compound provides clear guidance for storage of prepared stock solutions.[1]

Part 3: Validated Protocols for Storage and Handling

Adherence to strict storage and handling protocols is a self-validating system to ensure the integrity of ACh-d4 from receipt to use.

Protocol 1: Long-Term Storage of Solid Acetylcholine-D4 Chloride

This protocol is designed to maximize the shelf-life of the neat, solid compound.

-

Receipt and Inspection: Upon receipt, visually inspect the container for an intact seal.

-

Environment: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Atmosphere: For maximum stability, conduct all handling within a glove box under an inert atmosphere (e.g., argon or nitrogen). If this is not possible, work quickly in a low-humidity environment.

-

Storage Conditions: For long-term storage, place the tightly sealed vial in a desiccator and store at 4°C.[1] Storing at -20°C is also a widely accepted practice.[]

-

Record Keeping: Log the date of receipt and all subsequent access dates.

Causality: The combination of a sealed container, a desiccated environment, and low temperature creates a multi-barrier defense against the primary degradation driver: hydrolysis. The inert atmosphere further protects against potential long-term oxidative stress.

Protocol 2: Preparation and Storage of Stock Solutions

Solutions are significantly more vulnerable. This protocol minimizes degradation during preparation and storage.

-

Solvent Selection: Choose a solvent appropriate for the intended application. While ACh-d4 has slight solubility in methanol and chloroform, for many biological assays, aqueous buffers are required.[] If using aqueous buffers, ensure they are sterile and of a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.

-

Solution Preparation:

-

Equilibrate the solid ACh-d4 vial to room temperature as described above.

-

Weigh the required amount of solid rapidly.

-

Dissolve in the chosen solvent to the target concentration. If sonication is needed for dissolution, use a bath and avoid overheating.[]

-

-

Aliquoting (Critical Step): Immediately after preparation, aliquot the stock solution into single-use volumes in appropriate vials (e.g., low-protein binding polypropylene tubes).

-

Rationale: This is the most critical step to prevent product inactivation from repeated freeze-thaw cycles and to minimize the risk of contamination.[1]

-

-

Storage of Aliquots: Store the aliquots at or below -20°C. For maximum stability, -80°C is strongly recommended.[1]

Quantitative Storage Recommendations for Solutions

| Storage Temperature | Recommended Maximum Duration | Source |

| -20°C | 1 month | [1] |

| -80°C | 6 months | [1] |

Part 4: Experimental Workflow and Summary

Visualizing the entire process from receipt to storage reinforces the critical control points for maintaining compound integrity.

Caption: Recommended workflow for handling and storage of ACh-D4.

Conclusion

The chemical stability of Acetylcholine-1,1,2,2-D4 chloride is fundamentally dictated by its susceptibility to hydrolysis. While the solid form is relatively stable under proper conditions, its stability in solution is finite and highly dependent on storage temperature. By implementing the rigorous protocols outlined in this guide—specifically, protection from moisture, storage at low temperatures, and the critical practice of aliquoting solutions for single-use—researchers can ensure the integrity of this essential internal standard. This diligence is a prerequisite for generating trustworthy, accurate, and reproducible scientific data.

References

-

Sites@Duke Express. Hydrolysis of Acetylcholine – PEP. [Link]

-

PubMed Central (PMC). Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing. [Link]

-

Oxford Academic. Base-Catalyzed Hydrolysis of Acetylcholine Chloride in the Presence of Anionic and Nonionic Surfactants | Bulletin of the Chemical Society of Japan. [Link]

-

FOLIA. Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. [Link]

-

ACS Publications. Base-catalyzed and cholinesterase-catalyzed hydrolysis of acetylcholine and optically active analogs | Journal of Medicinal Chemistry. [Link]

-

Wikipedia. Acetylcholinesterase. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. folia.unifr.ch [folia.unifr.ch]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Acetylcholine-d4 Chloride, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 7. Content Background: Hydrolysis of Acetylcholine – PEP [sites.duke.edu]

- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to Preliminary Studies Using Deuterated Acetylcholine

Introduction: Beyond a Simple Neurotransmitter

Acetylcholine (ACh), the first neurotransmitter to be identified, remains a cornerstone of neurobiological research, pivotal to processes ranging from muscle contraction at the neuromuscular junction to complex cognitive functions like memory and learning within the central nervous system[1][2][3]. However, studying its dynamics presents significant analytical challenges due to its low endogenous concentrations and rapid enzymatic hydrolysis by acetylcholinesterase (AChE)[4]. The introduction of deuterated acetylcholine (d-ACh) has provided researchers with a powerful tool to overcome these hurdles.

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, contains an additional neutron. This seemingly minor change in mass has profound implications for chemical analysis and reaction kinetics without significantly altering the molecule's biological activity[5][6]. Substituting hydrogen with deuterium in the acetylcholine molecule creates an analogue that is chemically and biologically almost identical to its protium counterpart but physically distinguishable by mass spectrometry. This guide provides an in-depth exploration of the synthesis, characterization, and core applications of deuterated acetylcholine in preliminary research, focusing on its role as an internal standard for bioanalysis and as a probe for understanding enzymatic mechanisms through the kinetic isotope effect (KIE).

The Cholinergic System: A Refresher

To appreciate the utility of deuterated acetylcholine, one must first understand the lifecycle of native acetylcholine. The following pathway illustrates the key stages of cholinergic neurotransmission, which are the targets of many pharmacological and analytical studies.

Caption: The lifecycle of acetylcholine (ACh) in a cholinergic synapse.

Synthesis and Characterization of Deuterated Acetylcholine

The value of any isotopically labeled compound begins with its synthesis and rigorous characterization. Deuterated acetylcholine is typically synthesized by reacting a deuterated choline precursor with an acetylating agent[7]. The specific deuteration pattern is crucial and dictates its primary application.

| Deuterated Analog | Common Deuteration Site(s) | Mass Shift (vs. ACh) | Primary Application |

| ACh-d4 | Ethylene bridge (-CH₂-CH₂-) | +4 Da | Internal Standard, Metabolic Tracer[4][8] |

| ACh-d9 | N-trimethyl group (-N(CH₃)₃) | +9 Da | Internal Standard, Receptor Binding Studies[9][10] |

| ACh-d16 | Fully deuterated | +16 Da | Mechanistic Studies, NMR |

Characterization: Post-synthesis, the identity, purity, and isotopic enrichment of d-ACh must be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of proton signals at the specific deuteration sites. ¹³C NMR can also be employed to verify the carbon skeleton[11][12].

-

Mass Spectrometry (MS): Provides definitive confirmation of the mass shift, confirming successful deuterium incorporation. High-resolution MS can verify the exact elemental composition[13].

Application 1: The Gold Standard for Bioanalysis

The most widespread preliminary use of deuterated acetylcholine is as an internal standard (IS) for quantitative analysis of endogenous ACh in complex biological matrices like brain microdialysates, cerebrospinal fluid (CSF), or tissue homogenates[14][15]. The principle relies on isotope dilution mass spectrometry.

Why Deuterated ACh is the Ideal Internal Standard: The core principle of a perfect internal standard is that it behaves identically to the analyte of interest during the entire analytical process (extraction, chromatography, ionization) but is distinguishable by the detector.

-

Co-elution: d-ACh has virtually the same polarity and chemical properties as endogenous ACh, ensuring it co-elutes during liquid chromatography (LC). This corrects for any analyte loss during sample preparation or chromatographic variations[4][16].

-

Ionization Efficiency: d-ACh exhibits the same ionization efficiency in the mass spectrometer source (e.g., Electrospray Ionization - ESI) as ACh. This is a critical factor that non-isotopic standards cannot guarantee, as they are susceptible to matrix effects where other molecules in the sample can suppress or enhance the ionization of the target analyte.

-

Distinct Detection: Despite these similarities, its higher mass allows it to be detected on a separate mass-to-charge (m/z) channel by the mass spectrometer, enabling independent quantification[8].

Caption: Workflow for quantifying endogenous ACh using a deuterated internal standard.

Protocol: Quantification of ACh in Microdialysis Samples via UPLC-MS/MS

This protocol outlines a robust method for ACh quantification, adapted from established procedures[4][17].

-

Preparation of Standards:

-

Prepare a stock solution of ACh and ACh-d4 (e.g., 1 mg/mL in methanol).

-

Create a series of calibration standards by serially diluting the ACh stock in an artificial cerebrospinal fluid (aCSF) matrix.

-

Spike each calibration standard and all unknown samples with a fixed concentration of the ACh-d4 internal standard (e.g., 5 nM).

-

-

Sample Preparation:

-

To 50 µL of sample (or standard), add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a UPLC vial for analysis.

-

-

UPLC-MS/MS Conditions:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar ACh molecule.

-

Mobile Phase A: 10 mM Ammonium Formate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient from high organic (e.g., 90% B) to lower organic to elute the analytes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: ESI Positive.

-

Detection: Multiple Reaction Monitoring (MRM).

-

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Acetylcholine (ACh) | 146.1 | 87.1 | 20 |

| ACh-d4 (IS) | 150.1 | 91.1 | 20 |

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of ACh to the peak area of ACh-d4 against the known concentration of the ACh standards.

-

Calculate the concentration of ACh in unknown samples using the regression equation from the calibration curve.

-

Application 2: Probing Enzyme Mechanisms with the Kinetic Isotope Effect

The substitution of hydrogen with deuterium creates a C-D bond that is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound[18]. This phenomenon, the Deuterium Kinetic Isotope Effect (KIE), is a powerful tool for elucidating enzyme mechanisms[19].

KIE = kH / kD

Where kH is the reaction rate constant for the hydrogen-containing substrate and kD is the rate for the deuterium-containing substrate. A significant KIE (typically >2) implies that C-H bond cleavage is part of the rate-limiting step of the reaction[18][19].

Caption: The principle of the Kinetic Isotope Effect (KIE).

Case Study: Elucidating the Choline Oxidase Mechanism

Studies on choline oxidase, an enzyme that catalyzes the oxidation of choline, have effectively used deuterated choline ([1,2-²H₄]-choline) to probe its mechanism. Researchers observed a large KIE value, which decreased as the pH increased[19]. This provided critical evidence that the C-H bond cleavage from choline is the rate-limiting step at low pH and that a specific catalytic base at the enzyme's active site, with a pKa of 8.0, is essential for the reaction[19]. Similar principles can be applied to study acetylcholinesterase, where deuteration at the acetyl methyl group could probe the mechanism of acylation of the active site serine.

Application 3: Informing Drug Development

In pharmaceutical development, deuteration is an emerging strategy to improve a drug's metabolic profile[5][]. Metabolic enzymes, particularly Cytochrome P450s, often break C-H bonds. Replacing a metabolically labile C-H bond with a stronger C-D bond can slow this process, potentially increasing the drug's half-life and reducing toxic metabolites[21][]. The first FDA-approved deuterated drug, deutetrabenazine (Austedo), utilizes this principle to improve upon its non-deuterated predecessor[][23][24].

Preliminary in vitro studies using deuterated analogues of lead compounds, including cholinergic agents, can provide early insights into metabolic stability. By incubating deuterated and non-deuterated compounds with liver microsomes and quantifying the rate of disappearance of the parent compound, researchers can directly measure the impact of deuteration on metabolic clearance.

| Compound | Incubation Time (min) | Parent Compound Remaining (%) |

| Cholinergic Drug X | 0 | 100 |

| 30 | 45 | |

| 60 | 18 | |

| Deuterated Drug X | 0 | 100 |

| 30 | 78 | |

| 60 | 55 |